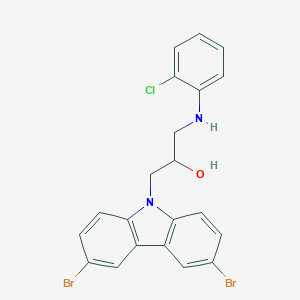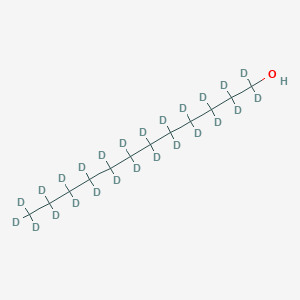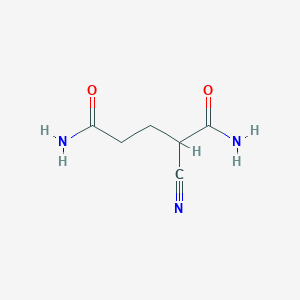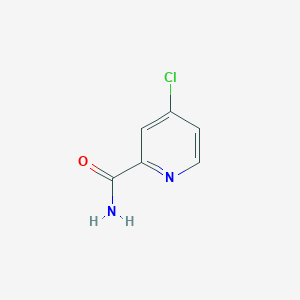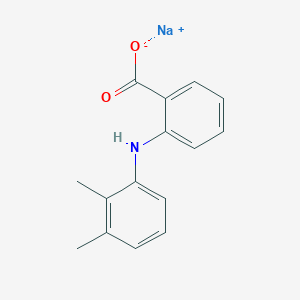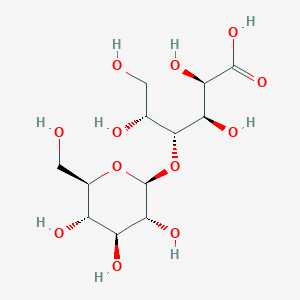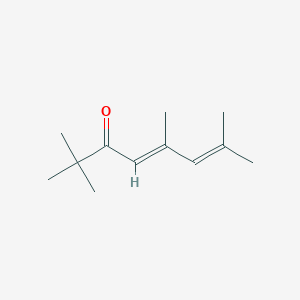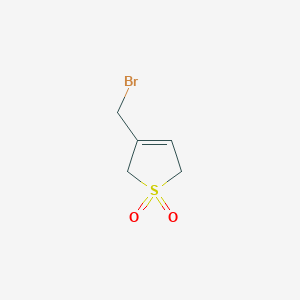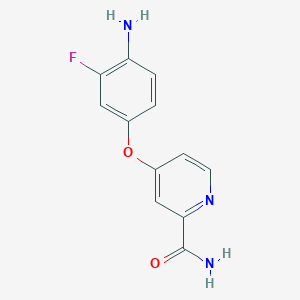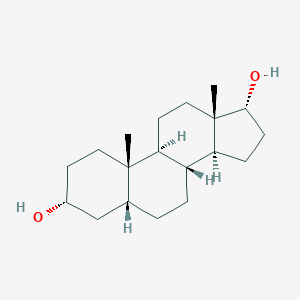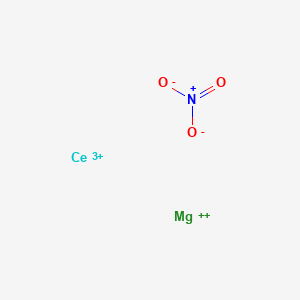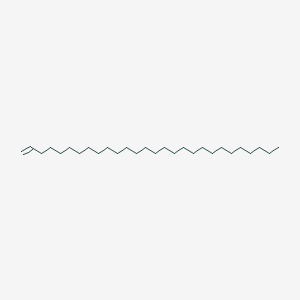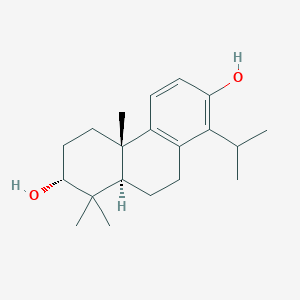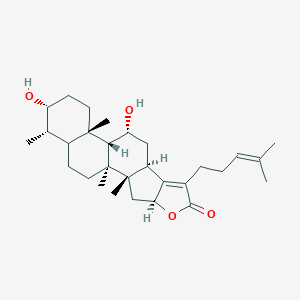
16-Deacetylfusidic Acid gamma-Lactone
Descripción general
Descripción
16-Deacetylfusidic Acid gamma-Lactone is a metabolite of the drug Fusidic Acid . Fusidic acid is a bacteriostatic antibiotic that suppresses nitric oxide lysis of pancreatic islet cells .
Molecular Structure Analysis
The molecular formula of 16-Deacetylfusidic Acid gamma-Lactone is C29H44O4. Its molecular weight is 456.7 g/mol.
Aplicaciones Científicas De Investigación
Antibacterial Activities
- Antibacterial Applications : Helvolic acid derivatives, including compounds related to 16-Deacetylfusidic Acid gamma-Lactone, have shown antibacterial activity against Streptococcus agalactiae. This pathogen can cause significant harm to humans and fish, highlighting the potential therapeutic use of these compounds in treating bacterial infections (Kong et al., 2018).
Enzyme Research and Biosynthesis
- Enzyme Involvement in Ascorbic Acid Biosynthesis : Research involving L-galactono-gamma-lactone dehydrogenase, an enzyme catalyzing the biosynthesis of L-ascorbic acid, is significant. This enzyme, associated with gamma-lactone compounds, highlights the role of these substances in essential biological processes (Ostergaard et al., 1997).
Hydrolysis Reactions
- Hydrolysis of Aldonate Lactones : A novel lactonohydrolase from Fusarium oxysporum was found to catalyze the hydrolysis of aldonate lactones to aldonic acids, which may include compounds similar to 16-Deacetylfusidic Acid gamma-Lactone. Such enzymes are critical in chemical synthesis and have potential applications in biotechnology (Shimizu et al., 1992).
Metabolic and Transcriptional Regulation
- Metabolic and Transcriptional Effects : Lactate, which is related to gamma-lactone biochemistry, has been shown to inhibit histone deacetylase activity, impacting gene transcription. This suggests that gamma-lactone compounds might play a role in regulating transcription and linking metabolic states to gene expression (Latham et al., 2012).
Biosynthesis and Production
Gamma-Aminobutyric Acid (GABA) Production : The production of GABA, which involves gamma-lactone structures, has been extensively studied. Lactic acid bacteria, known for producing gamma-lactones, are a key focus due to their potential in creating health-oriented products enriched in GABA (Li & Cao, 2010).
Gamma Hydroxybutyrate Concentration Studies : Research on gamma-hydroxybutyrate and gamma-butyrolactone, closely related to 16-Deacetylfusidic Acid gamma-Lactone, has been important in understanding their concentration in tissues and their physiological effects, such as inducing sleep (Bessman & Skolnik, 1964).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2S,4S,9R,11R,12S,13S,16R,17S)-11,16-dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19?,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESBIDUQKXCXGS-XEVGSQSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]4[C@@]3(C[C@H]5C4=C(C(=O)O5)CCC=C(C)C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Deacetylfusidic Acid gamma-Lactone | |
CAS RN |
4701-54-6 | |
| Record name | 16-O-Deacetylfusidic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




